N-Acétyl-D-glucosamine 3,6-diacétate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

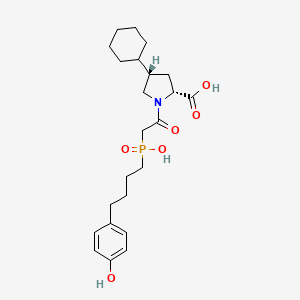

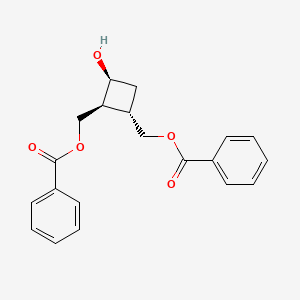

N-Acetyl-D-Glucosamine 3,6-Diacetate is a derivative of N-Acetyl-D-Glucosamine, which is an amino sugar and a key component in the biosynthesis of glycoproteins and glycolipids. This compound has a molecular formula of C12H19NO8 and a molecular weight of 305.28

Applications De Recherche Scientifique

N-Acetyl-D-Glucosamine 3,6-Diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: It serves as a substrate for studying enzyme activities, particularly those involved in glycosylation processes.

Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its role in cartilage formation.

Industry: It is used in the production of cosmetics and dietary supplements

Mécanisme D'action

Target of Action

N-Acetyl-D-Glucosamine 3,6-Diacetate is a triacetylated analogue of D-Glucosamine . Its primary targets are the enzymes involved in glycoprotein metabolism . These enzymes play a crucial role in the formation of proteoglycans, which are the ground substance in the extracellular matrix of connective tissue .

Mode of Action

The compound interacts with its targets by undergoing phosphorylation and subsequently deacetylation . This process yields glucosamine-6-phosphate and acetate, marking the first committed step for both GlcNAc assimilation and amino-sugar .

Biochemical Pathways

The compound affects the hexosamine biosynthesis pathway (HBP), which synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . This pathway is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

It is known that upon uptake, these amino sugars undergo phosphorylation by phosphokinases . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that glucosamine derivatives are found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine-containing glycosaminoglycans are vital for the function of articular cartilage .

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-Glucosamine 3,6-Diacetate plays a vital role in biochemical reactions, particularly in the formation and modification of glycoproteins and glycosaminoglycans. This compound interacts with several enzymes, including β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues from glycoproteins and glycolipids . The interaction between N-Acetyl-D-Glucosamine 3,6-Diacetate and these enzymes is crucial for the degradation and recycling of glycoproteins, impacting various cellular processes.

Cellular Effects

N-Acetyl-D-Glucosamine 3,6-Diacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the synthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix and cell surface . By modulating the levels of these molecules, N-Acetyl-D-Glucosamine 3,6-Diacetate can impact cell adhesion, migration, and communication, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-Glucosamine 3,6-Diacetate involves its interaction with specific enzymes and proteins. This compound binds to β-N-acetylglucosaminidases, leading to the hydrolysis of N-acetylglucosamine residues from glycoproteins . Additionally, N-Acetyl-D-Glucosamine 3,6-Diacetate can modulate gene expression by influencing the levels of glycoproteins and glycosaminoglycans, which play a role in cell signaling pathways and transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-D-Glucosamine 3,6-Diacetate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to N-Acetyl-D-Glucosamine 3,6-Diacetate can lead to changes in cellular function, including alterations in glycoprotein and glycosaminoglycan synthesis.

Dosage Effects in Animal Models

The effects of N-Acetyl-D-Glucosamine 3,6-Diacetate vary with different dosages in animal models. At low doses, this compound can enhance the synthesis of glycoproteins and glycosaminoglycans, promoting healthy cellular function . At high doses, N-Acetyl-D-Glucosamine 3,6-Diacetate may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing adverse outcomes.

Metabolic Pathways

N-Acetyl-D-Glucosamine 3,6-Diacetate is involved in several metabolic pathways, including the biosynthesis and degradation of glycoproteins and glycosaminoglycans. This compound interacts with enzymes such as β-N-acetylglucosaminidases, which catalyze the hydrolysis of N-acetylglucosamine residues . Additionally, N-Acetyl-D-Glucosamine 3,6-Diacetate can influence metabolic flux by modulating the levels of key metabolites involved in glycoprotein and glycosaminoglycan synthesis.

Transport and Distribution

Within cells and tissues, N-Acetyl-D-Glucosamine 3,6-Diacetate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The distribution of N-Acetyl-D-Glucosamine 3,6-Diacetate can impact its activity and function, influencing various cellular processes.

Subcellular Localization

N-Acetyl-D-Glucosamine 3,6-Diacetate exhibits specific subcellular localization, which is essential for its activity and function. This compound is often localized in the Golgi apparatus and endoplasmic reticulum, where it participates in the synthesis and modification of glycoproteins and glycosaminoglycans . The subcellular localization of N-Acetyl-D-Glucosamine 3,6-Diacetate is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-D-Glucosamine 3,6-Diacetate can be synthesized through the acetylation of N-Acetyl-D-Glucosamine. The process typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 6 positions .

Industrial Production Methods

Industrial production of N-Acetyl-D-Glucosamine 3,6-Diacetate often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is facilitated by chitinases and N-acetylglucosaminidases, which break down chitin into N-Acetyl-D-Glucosamine, followed by chemical acetylation to obtain the 3,6-diacetate derivative .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-D-Glucosamine: A precursor to N-Acetyl-D-Glucosamine 3,6-Diacetate, involved in similar biochemical processes.

N-Acetyl-D-Galactosamine: Another amino sugar with similar structural properties but different biological roles.

Glucosamine: A simpler form without acetyl groups, commonly used in dietary supplements

Uniqueness

N-Acetyl-D-Glucosamine 3,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to participate in selective glycosylation reactions makes it valuable for studying complex carbohydrate synthesis and its role in cellular functions .

Propriétés

Numéro CAS |

221069-48-3 |

|---|---|

Formule moléculaire |

C₁₂H₁₉NO₈ |

Poids moléculaire |

305.28 |

Synonymes |

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.